4-Diethoxyphosphoryl-2-methylsulfonyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol is an organic compound characterized by the presence of diethoxyphosphoryl and methylsulfonyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol typically involves the introduction of diethoxyphosphoryl and methylsulfonyl groups onto a phenol ring. One common method involves the reaction of 4-methylsulfonylphenol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers or esters of the phenol.
Wissenschaftliche Forschungsanwendungen
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the methylsulfonyl group can interact with biological molecules through sulfonation. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylsulfonylphenol: Lacks the diethoxyphosphoryl group but shares the methylsulfonyl group.
2-Methylsulfonylphenol: Similar structure but with the sulfonyl group in a different position.
4-Methylsulfonylphenylboronic acid: Contains a boronic acid group instead of the diethoxyphosphoryl group.
Uniqueness
Its ability to participate in both phosphorylation and sulfonation reactions sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C11H17O6PS |
---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-2-methylsulfonylphenol |
InChI |
InChI=1S/C11H17O6PS/c1-4-16-18(13,17-5-2)9-6-7-10(12)11(8-9)19(3,14)15/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
ARJPQHAZBJECRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(=C(C=C1)O)S(=O)(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.